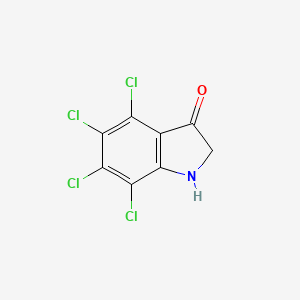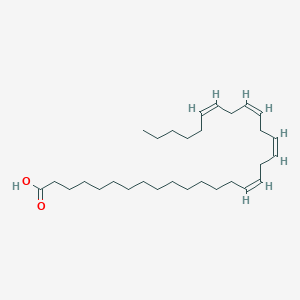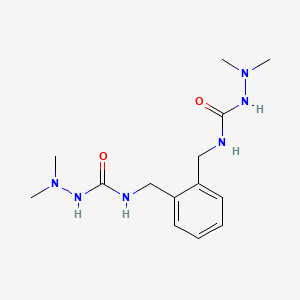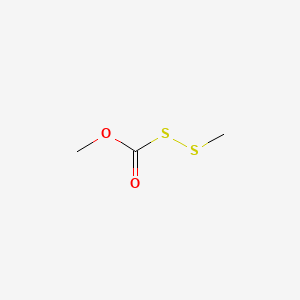
Methoxycarbonyl methyl disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxycarbonyl methyl disulfide is an organic compound with the molecular formula C3H6O2S2 It is characterized by the presence of a disulfide bond (S-S) and a methoxycarbonyl group (COOCH3)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methoxycarbonyl methyl disulfide can be synthesized through the reaction of methoxycarbonyl sulfenyl chloride with an appropriate alkanethiol. The reaction typically involves the following steps:
- Preparation of methoxycarbonyl sulfenyl chloride.
- Reaction of methoxycarbonyl sulfenyl chloride with an alkanethiol to form this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using a one-pot method. This involves reacting an alkyl halide with sodium thiosulfate (Na2S2O3) in a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (60-70°C) .
Análisis De Reacciones Químicas
Types of Reactions: Methoxycarbonyl methyl disulfide undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the methoxycarbonyl group under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted esters or amides.
Aplicaciones Científicas De Investigación
Methoxycarbonyl methyl disulfide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methoxycarbonyl methyl disulfide involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds act as redox switches, protecting thiol groups from over-oxidation and affecting gene expression . The compound can undergo thiolate-disulfide exchange reactions, which are crucial for maintaining the redox balance in cells .
Comparación Con Compuestos Similares
Methoxycarbonyl methyl disulfide can be compared with other similar compounds, such as:
Dimethyl disulfide (DMDS): Similar in structure but lacks the methoxycarbonyl group.
Ethoxycarbonyl methyl disulfide: Similar to this compound but with an ethoxycarbonyl group instead of a methoxycarbonyl group.
Carboxymethyl disulfide: Contains a carboxyl group instead of a methoxycarbonyl group and is used in different chemical reactions.
This compound is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
55048-60-7 |
|---|---|
Fórmula molecular |
C3H6O2S2 |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
methyl (methyldisulfanyl)formate |
InChI |
InChI=1S/C3H6O2S2/c1-5-3(4)7-6-2/h1-2H3 |
Clave InChI |
FDGBKPKLBZGFKU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)SSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


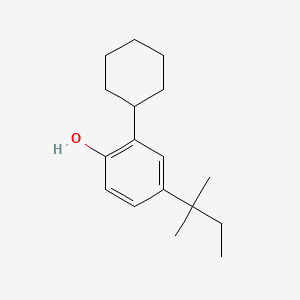
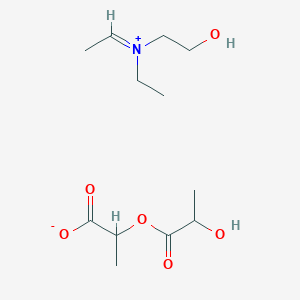

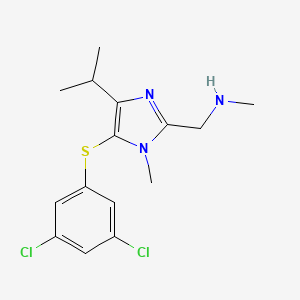
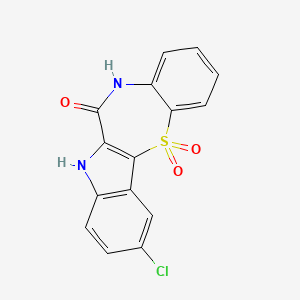
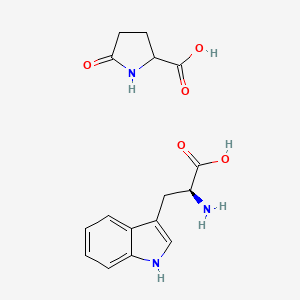



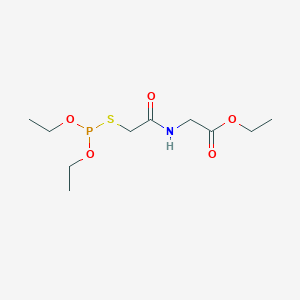
![2,3,8,9-Tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium iodide](/img/structure/B12675659.png)
